molecular formula C12H12O B8451073 3-Cyclopenten-1-yl-benzaldehyde

3-Cyclopenten-1-yl-benzaldehyde

Cat. No. B8451073
M. Wt: 172.22 g/mol
InChI Key: ZVCTTWIXJJEXFX-UHFFFAOYSA-N
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Patent
US07163957B2

Procedure details

1.5 g of magnesium sulfate are added to a solution of 3-cyclopenten-1-ylbenzaldehyde (2a) (0.56 g, 3.26 mmol) and of [2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl-oxy)]ethylamine (3a) (0.68 g, 3.26 mmol) in 15 ml of 1,2-dichloroethane and the mixture is heated at 60° C. for 17 hours. The mixture is cooled to room temperature, the solid is filtered and the solvent is evaporated under reduced pressure. The residue is diluted with 15 ml of methanol and then cooled to 0° C. 0.35 g of potassium borohydride (6.52 mmol) is then introduced and the reaction mixture is stirred for 3 hours at 0° C. The mixture is then poured into ice-cold water, extracted with ethyl acetate and washed with a saturated aqueous sodium chloride solution. The combined organic phases are dried over magnesium sulfate, filtered and the solvent is evaporated under reduced pressure. The residue is purified by chromatography on silica gel (methylene chloride/methanol/aqueous ammonia: 98/1.5/0.5). The title product (0.61 g) is isolated in the form of a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].[C:7]1([C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=2)[CH:15]=O)[CH2:11][CH2:10][CH2:9][CH:8]=1.[CH3:20][C:21]1([CH3:34])[CH2:25][C:24]2[CH:26]=[CH:27][CH:28]=[C:29]([O:30][CH2:31][CH2:32][NH2:33])[C:23]=2[O:22]1.[BH4-].[K+]>ClCCCl>[CH3:20][C:21]1([CH3:34])[CH2:25][C:24]2[CH:26]=[CH:27][CH:28]=[C:29]([O:30][CH2:31][CH2:32][NH:33][CH2:15][C:14]3[CH:17]=[CH:18][CH:19]=[C:12]([C:7]4[CH2:11][CH2:10][CH2:9][CH:8]=4)[CH:13]=3)[C:23]=2[O:22]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
0.56 g
Type
reactant
Smiles
C1(=CCCC1)C=1C=C(C=O)C=CC1
Name
Quantity
0.68 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2OCCN)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.35 g
Type
reactant
Smiles
[BH4-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 3 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted with 15 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
The mixture is then poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (methylene chloride/methanol/aqueous ammonia: 98/1.5/0.5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2OCCNCC2=CC(=CC=C2)C2=CCCC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.